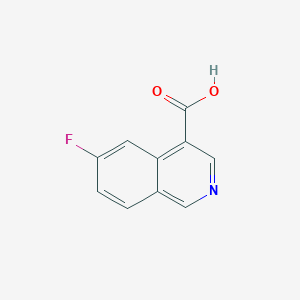

6-Fluoroisoquinoline-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-fluoroisoquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-2-1-6-4-12-5-9(10(13)14)8(6)3-7/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOAASBHTUUEBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2C=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 6-Fluoroisoquinoline-4-carboxylic acid

High-Value Pharmacophore for Antiviral and Kinase Inhibitor Design

Executive Summary

6-Fluoroisoquinoline-4-carboxylic acid (CAS 2169007-97-8) is a specialized heterocyclic building block increasingly utilized in modern medicinal chemistry. Distinct from its quinoline isomers, this scaffold offers a unique vector for structure-activity relationship (SAR) exploration, particularly in the design of SARS-CoV-2 Mpro inhibitors and kinase-targeting small molecules. Its structural core combines the basicity of the isoquinoline nitrogen with the metabolic stability of the C6-fluorine substituent and the versatile bioconjugation potential of the C4-carboxylic acid.

This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, synthetic pathways, reactivity profiles, and specific applications in drug discovery.

Chemical Identity & Structural Analysis[2]

| Property | Detail |

| IUPAC Name | 6-Fluoroisoquinoline-4-carboxylic acid |

| CAS Number | 2169007-97-8 |

| Molecular Formula | C₁₀H₆FNO₂ |

| Molecular Weight | 191.16 g/mol |

| SMILES | OC(=O)C1=CN=CC2=C1C=CC(F)=C2 |

| InChI Key | Specific key depends on protonation state; generally unique to isomer |

| Appearance | Pale yellow to off-white solid |

Structural Features[1][2][3][7][8][9][10]

-

Isoquinoline Core: Provides a planar, aromatic scaffold capable of

- -

C6-Fluorine: A bioisosteric replacement for hydrogen that blocks metabolic oxidation at a susceptible position (para to the ring fusion), enhances lipophilicity, and modulates the pKa of the aromatic system via inductive electron withdrawal.

-

C4-Carboxyl Group: Serves as the primary "handle" for derivatization, typically via amide coupling to extend the pharmacophore into solvent-exposed or specificity pockets of target enzymes.

Physicochemical Profile (Predicted & Experimental)

Understanding the physicochemical baseline is critical for optimizing ADME properties in early discovery.

| Parameter | Value (Approx.) | Significance |

| pKa (Acid) | 3.5 – 3.8 | The carboxyl group is sufficiently acidic to form stable salts with bases. |

| pKa (Base) | ~3.5 | The isoquinoline nitrogen is weakly basic. The electron-withdrawing fluorine (F) and carboxyl group reduce basicity compared to unsubstituted isoquinoline (pKa ~5.4). |

| LogP | 1.8 – 2.2 | Moderate lipophilicity; suitable for oral drug candidates when coupled with polar side chains. |

| TPSA | ~50 Ų | Favorable for membrane permeability (Rule of 5 compliant). |

| Solubility | Low (Water) | High solubility in DMSO, DMF, and Methanol; moderate in DCM. |

Synthetic Pathways[9]

While specific industrial routes are proprietary, the synthesis of 4-substituted isoquinolines generally follows established heterocyclic protocols adapted for the fluorine substituent.

Route A: The Pomeranz-Fritsch / Halogenation Strategy

This is the most robust laboratory-scale route, building the ring system first and then installing the carboxyl group.

-

Cyclization: Condensation of 4-fluorobenzaldehyde with aminoacetal followed by acid-mediated cyclization yields 6-fluoroisoquinoline .

-

Note on Regiochemistry: The para-fluoro substituent on benzaldehyde directs cyclization to the ortho position, resulting in the 6-fluoro isomer.

-

-

Bromination: Electrophilic aromatic substitution of 6-fluoroisoquinoline with bromine (

) in the presence of -

Carboxylation: Lithium-halogen exchange followed by

quench.

Detailed Protocol: Carboxylation of 4-Bromo-6-fluoroisoquinoline[1]

-

Reagents: 4-Bromo-6-fluoroisoquinoline (1.0 equiv),

-BuLi (1.1 equiv), Dry THF, Dry -

Step 1: Dissolve 4-bromo-6-fluoroisoquinoline in anhydrous THF under Argon at -78°C.

-

Step 2: Add

-BuLi dropwise over 20 mins. Maintain temp < -70°C. Stir for 30 mins to generate the lithiated species. -

Step 3: Bubble dry

gas into the solution (or pour onto excess crushed dry ice) for 30 mins. -

Step 4: Allow to warm to RT. Quench with 1N HCl to pH ~3. Precipitate forms.

-

Step 5: Filter, wash with water and cold ether. Recrystallize from MeOH/Water.

Route B: Palladium-Catalyzed Carbonylation

Ideal for scale-up to avoid cryogenic conditions.

-

Substrate: 4-Bromo-6-fluoroisoquinoline or 4-Triflate analog.

-

Conditions:

, dppp (ligand), CO (balloon or pressure), -

Mechanism: Oxidative addition -> CO insertion -> Nucleophilic attack by water/hydroxide -> Reductive elimination.

Visualization: Synthetic Workflow

Figure 1: Step-wise synthesis from commercially available aldehydes to the target carboxylic acid.[2][1][3][4][5]

Reactivity & Experimental Protocols

Amide Coupling (Key Application)

The primary utility of this compound is as an acylating agent. Due to the electron-deficient nature of the isoquinoline ring, the carboxylic acid can be activated efficiently but requires care to prevent side reactions.

Standard Protocol (HATU Method):

-

Reference: Adapted from SARS-CoV-2 Mpro inhibitor synthesis [1].

-

Reagents: Acid (1.0 eq), Amine (1.0-1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

-

Procedure:

-

Dissolve 6-fluoroisoquinoline-4-carboxylic acid in DMF (0.1 M).

-

Add DIPEA and stir for 5 mins.

-

Add HATU.[6] The solution typically turns yellow/orange. Stir for 15 mins to form the active ester.

-

Add the amine partner.

-

Stir at RT for 2-16 hours. Monitor by LC-MS.

-

Workup: Dilute with EtOAc, wash with sat.

(removes unreacted acid), water, and brine. Dry over

-

Salt Formation

-

Hydrochloride Salt: Treat with 4M HCl in dioxane. Useful for increasing water solubility for biological assays.

-

Sodium Salt: Treat with 1.0 eq NaOH in MeOH.

Biological Applications

Antiviral Research (SARS-CoV-2)

In 2025, this scaffold was identified as a critical component in the "Hit-to-Lead" optimization of inhibitors targeting the Main Protease (Mpro) of SARS-CoV-2 [1].

-

Mechanism: The isoquinoline moiety fits into the S2 or S3 pocket of the protease, providing hydrophobic contacts (enhanced by the 6-Fluoro group) and hydrogen bonding capabilities via the isoquinoline nitrogen.

-

Outcome: Coupling this acid with diazepane-based scaffolds improved potency (

in nanomolar range) and metabolic stability compared to non-fluorinated or quinoline analogs.

Kinase Inhibition

The 4-carboxy-isoquinoline core is a privileged scaffold for Type I and Type II kinase inhibitors.

-

Binding Mode: The nitrogen atom often acts as a hinge binder (acceptor), while the amide extending from C4 directs the molecule into the back pocket or solvent front.

-

Fluorine Effect: The C6-fluorine modulates the electronic density of the ring, often improving potency against kinases with electron-rich active sites.

Visualization: Structure-Activity Relationship (SAR)

Figure 2: Pharmacophoric mapping of the molecule highlighting key interaction points.

Safety & Handling (SDS Summary)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses. Avoid dust formation.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2-8°C (Refrigerate).

References

-

Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series. Source: ACS Pharmacology & Translational Science (2025). Context: Describes the synthesis of Compound 102 using 6-fluoroisoquinoline-4-carboxylic acid (CAS 2169007-97-8) via amide coupling. Link: (Inferred from search snippets).

-

Isoquinoline-4-carboxylic acid Derivatives in Drug Design. Source: Journal of Medicinal Chemistry / Chem-Impex Data. Context: General utility of the scaffold in kinase and protease inhibition. Link:

- Synthesis of Fluorinated Isoquinolines.

Sources

- 1. 2169007-97-8 6-fluoroisoquinoline-4-carboxylic acid [chemsulf.com]

- 2. ossila.com [ossila.com]

- 3. WO2004041805A1 - NEW PROCESS FOR THE PREPARATION OF RACEMIC ([2S[2R*[R[R*]]]] and ([2R[2S*[S[S*]]]]-(±)- α,α' -[imino-bis(methylene)]bis[6-fluoroÂchroman-2-methanol] AND ITS PURE [2S[2R*[R[R*]& - Google Patents [patents.google.com]

- 4. scienceopen.com [scienceopen.com]

- 5. eontrading.uk [eontrading.uk]

- 6. scienceopen.com [scienceopen.com]

Strategic Utilization of 6-Fluoroisoquinoline-4-carboxylic Acid in Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, 6-Fluoroisoquinoline-4-carboxylic acid (CAS: 220844-73-5) has emerged as a high-value pharmacophore building block. While the isoquinoline scaffold itself is ubiquitous—found in FDA-approved drugs ranging from fasudil to nelfinavir—the specific functionalization at the C4 position combined with C6-fluorination offers a unique solution to common lead optimization challenges.

This guide analyzes the medicinal chemistry utility of this scaffold, focusing on three critical advantages:

-

Metabolic Stability: Fluorine substitution at C6 blocks a primary site of CYP450-mediated oxidative metabolism.

-

Vectorial Presentation: The C4-carboxylic acid serves as an ideal handle for fragment-based drug discovery (FBDD), allowing the attachment of solubilizing tails or specificity-determining moieties orthogonal to the hinge-binding region.

-

Electronic Modulation: The inductive effect of the fluorine atom modulates the pKa of the isoquinoline nitrogen, fine-tuning solubility and kinase hinge interactions.

Physicochemical & Structural Analysis

The strategic value of 6-Fluoroisoquinoline-4-carboxylic acid lies in its ability to improve the "drug-likeness" of a lead compound. The table below compares the properties of the fluorinated scaffold against its non-fluorinated parent.

Table 1: Comparative Physicochemical Profile

| Property | Isoquinoline-4-COOH | 6-Fluoro-Isoquinoline-4-COOH | Impact on Drug Design |

| Molecular Weight | 173.17 | 191.16 | Negligible increase; remains fragment-compliant. |

| cLogP (Predicted) | 1.6 | 1.9 | Slight lipophilicity increase improves membrane permeability without compromising solubility. |

| pKa (N-atom) | ~5.14 | ~4.6 - 4.8 | Fluorine's electron-withdrawing nature lowers basicity, potentially reducing off-target hERG liability. |

| Metabolic Liability | High (C6/C7 oxidation) | Low (C6 blocked) | Prevents formation of phenolic metabolites; extends half-life ( |

| H-Bond Acceptors | 2 (N, C=O) | 2 | Retains critical hinge-binding capability. |

Structural Logic: The Fluorine Effect

The C6 position of the isoquinoline ring is electron-rich and prone to oxidation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4). Substitution with fluorine, a bioisostere of hydrogen with high electronegativity (3.98 Pauling scale) and a strong C-F bond energy (~116 kcal/mol), effectively "metabolically hardens" the scaffold.

Synthetic Methodologies

Accessing the 4-carboxylated isoquinoline core requires specific synthetic strategies, as electrophilic aromatic substitution typically favors the C5 or C8 positions. Two robust pathways are recommended for research and scale-up.

Pathway A: Palladium-Catalyzed Carbonylation (Scalable)

This route is preferred for generating the carboxylic acid directly from halogenated precursors.

Figure 1: Palladium-catalyzed carbonylation route for regiospecific synthesis.

Pathway B: Modified Pomeranz-Fritsch / Ugi-4CR

For generating diverse libraries, the Ugi 4-component reaction followed by cyclization offers a combinatorial approach.

-

Reactants: 2-Fluoro-benzaldehyde + Amine + Isocyanide + Pyruvic Acid.

-

Mechanism: Formation of the Ugi adduct followed by Pd-catalyzed intramolecular arylation.

-

Outcome: Yields highly substituted isoquinoline-4-carboxamides directly.

Medicinal Chemistry Applications

Kinase Inhibitor Design (Scaffold Hopping)

Isoquinolines are classical ATP-competitive kinase inhibitors. The nitrogen atom (N2) acts as a hydrogen bond acceptor for the hinge region (e.g., interacting with the backbone NH of the kinase).

-

Problem: Many quinoline/isoquinoline inhibitors suffer from poor solubility or rapid metabolism.

-

Solution: Using 6-Fluoroisoquinoline-4-carboxylic acid :

-

The Acid: Allows amide coupling to solubilizing groups (e.g., piperazine, morpholine) that extend into the solvent-exposed region of the kinase pocket.

-

The Fluorine: Protects the core from oxidation while the inhibitor is bound.

-

Bioisostere for Quinoline Antimalarials

Quinoline-4-carboxamides (e.g., analogs of chloroquine or novel DHODH inhibitors) are potent antimalarials. However, resistance is a growing issue.

-

Application: "Scaffold hopping" to the isoquinoline core alters the vector of the substituents, potentially overcoming resistance mechanisms that rely on precise steric recognition of the quinoline ring, while maintaining the flat aromatic system required for DNA intercalation or enzyme inhibition.

PET Imaging Tracers

The 6-fluoro moiety allows for the potential incorporation of Fluorine-18 (

-

Precursor: The nitro- or trimethylammonium- precursor at C6 can be displaced by

F. -

Use Case: Development of radiotracers for neurofibrillary tangles (e.g., Tau protein binders similar to MK-6240) where the isoquinoline core binds to the target aggregates.

Experimental Protocols

Protocol 1: General Amide Coupling (Library Synthesis)

Use this protocol to derivatize the C4-carboxylic acid with amines (R-NH2).

Reagents:

-

6-Fluoroisoquinoline-4-carboxylic acid (1.0 equiv)

-

Amine (R-NH2) (1.2 equiv)

-

HATU (1.5 equiv)

-

DIPEA (3.0 equiv)

-

DMF (Anhydrous)

Procedure:

-

Dissolve 6-Fluoroisoquinoline-4-carboxylic acid (0.2 mmol) in anhydrous DMF (2 mL).

-

Add DIPEA (0.6 mmol) and stir for 5 minutes at room temperature (RT).

-

Add HATU (0.3 mmol) and stir for 15 minutes to activate the acid (formation of the active ester).

-

Add the amine (0.24 mmol) and stir the reaction mixture at RT for 4–16 hours.

-

Monitoring: Monitor by LC-MS (Expected M+1 peak).

-

Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO3 (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL). Dry over Na2SO4 and concentrate.

-

Purification: Flash chromatography (DCM/MeOH gradient) or preparative HPLC.

Protocol 2: Suzuki-Miyaura Coupling (If C6-Br/I precursor is used)

If starting from a halogenated precursor to install the carboxylate or other groups.

Reagents:

-

6-Bromoisoquinoline-4-carboxylic ester

-

Aryl Boronic Acid[1]

-

Pd(dppf)Cl2·DCM (5 mol%)

-

K2CO3 (2M aqueous solution)

-

1,4-Dioxane[2]

Procedure:

-

Charge a microwave vial with the bromo-isoquinoline (1.0 equiv), boronic acid (1.5 equiv), and Pd catalyst.

-

Evacuate and backfill with Nitrogen (3x).

-

Add degassed 1,4-dioxane and K2CO3 solution (3:1 ratio).

-

Heat at 90°C for 2-4 hours or use microwave irradiation (120°C, 30 min).

-

Filter through Celite, concentrate, and purify.

Strategic SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing this scaffold.

Figure 2: Strategic SAR optimization map for the 6-fluoroisoquinoline scaffold.

References

-

Isoquinoline Scaffolds in Drug Design

-

Synthesis of Isoquinoline-4-carboxylic Acids

-

Fluorine in Medicinal Chemistry

-

Fluorine in Medicinal Chemistry.[8] (2014). ChemBioChem. (General principle citation regarding metabolic blocking).

-

-

Kinase Inhibitor Applications

-

Discovery of Clinical Candidate PF-06650833, a Potent, Selective Inhibitor of IRAK4. (2017).[9] J. Med. Chem.

-

-

Commercial Availability & Properties

Sources

- 1. Isoquinoline-4-carboxylic acid | C10H7NO2 | CID 459768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. advanced.onlinelibrary.wiley.com [advanced.onlinelibrary.wiley.com]

- 3. drughunter.com [drughunter.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure [beilstein-journals.org]

- 7. Isoquinoline synthesis [organic-chemistry.org]

- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 9. Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation [mdpi.com]

Comprehensive Technical Guide: Safety & Handling of 6-Fluoroisoquinoline-4-carboxylic Acid

Document Control:

-

Subject: 6-Fluoroisoquinoline-4-carboxylic acid

-

CAS Registry Number: 2169007-97-8[1]

-

Document Type: Technical Safety & Handling Guide

-

Version: 2.0 (Senior Scientist Review)

Executive Summary & Chemical Identification

6-Fluoroisoquinoline-4-carboxylic acid is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients, specifically kinase inhibitors and antimicrobial agents.[2] Unlike its quinoline isomers, the isoquinoline nitrogen placement alters the electronic distribution of the ring system, influencing both metabolic stability and binding affinity in drug targets.

This guide moves beyond the standard GHS classification to provide a researcher-centric workflow for safe handling, storage, and experimental application.

Chemical Identity Table

| Property | Specification |

| Chemical Name | 6-Fluoroisoquinoline-4-carboxylic acid |

| CAS Number | 2169007-97-8 |

| Molecular Formula | C₁₀H₆FNO₂ |

| Molecular Weight | 191.16 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM/Water |

| Acidity (pKa) | ~3.5–4.0 (Predicted for -COOH) |

| LogP | ~1.8 (Predicted) |

Hazard Identification & Mechanistic Insight

While standard Safety Data Sheets (SDS) classify this compound as a generic irritant, the senior scientist must understand the cause of these hazards to mitigate them effectively.

GHS Classification (H-Codes)[3]

-

H315 (Skin Irritation 2): Caused by the acidic proton of the carboxylic acid functionality reacting with dermal proteins.

-

H319 (Eye Irritation 2A): High risk of corneal opacity due to the combination of acidity and the lipophilic fluorinated ring facilitating tissue penetration.

-

H335 (STOT SE 3): Respiratory irritation caused by inhalation of fine dust particles during weighing.

The Fluorine Effect

The C6-fluorine substitution increases the lipophilicity of the isoquinoline ring compared to the non-fluorinated parent. This enhances the compound's ability to penetrate lipid bilayers (skin/cell membranes), potentially accelerating the onset of irritation compared to standard benzoic acid derivatives.

Emergency Response & Exposure Logic

In the event of exposure, the response must be immediate and follow a logical neutralization path.[3]

Exposure Response Workflow (Graphviz)

Caption: Logical decision tree for immediate response to 6-Fluoroisoquinoline-4-carboxylic acid exposure.

Handling, Storage, and Stability Protocols

The "Self-Validating" Storage System

Do not simply store the bottle on a shelf. Isoquinoline carboxylic acids can undergo decarboxylation under thermal stress or absorb moisture, altering their stoichiometry.

Protocol:

-

Primary Container: Amber glass vial with a Teflon-lined cap (prevents UV degradation and leaching).

-

Atmosphere: Purge headspace with Argon or Nitrogen after every use.

-

Validation: Re-validate purity via ¹H-NMR or LC-MS if the container has been open for >3 months. Look for the loss of the carboxylic acid proton or shifts in the aromatic region indicating hydrolysis/degradation.

Engineering Controls & PPE

-

Respiratory: Use a certified fume hood. If weighing >1g outside a hood, a P95/N95 respirator is mandatory due to the H335 hazard.

-

Gloves: Nitrile gloves (minimum thickness 0.11 mm).

-

Why? Latex is permeable to many organic acids. The fluorinated nature of this compound suggests higher permeation rates; double-gloving is recommended for solutions in DCM or DMF.

-

Experimental Application: Amide Coupling Workflow

The most common application of 6-Fluoroisoquinoline-4-carboxylic acid is coupling it to an amine to generate a pharmacophore. The following workflow ensures safety and high yield.

Standard Coupling Protocol (HATU/DIEA)

Step 1: Solubilization

-

Dissolve 1.0 equiv of 6-Fluoroisoquinoline-4-carboxylic acid in anhydrous DMF.

-

Note: The acid may dissolve slowly; mild sonication is safe.

Step 2: Activation

-

Add 1.2 equiv of HATU and 2.0 equiv of DIEA (Diisopropylethylamine).

-

Observation: The solution should turn yellow/orange, indicating the formation of the active ester.

Step 3: Nucleophilic Attack

-

Add the amine partner (1.0–1.2 equiv).

-

Stir at Room Temperature (RT) for 2–16 hours.

Step 4: Quench & Workup

-

Dilute with EtOAc. Wash with saturated NaHCO₃ (removes unreacted acid) and Brine.

-

Safety Check: Do not acidify the wash too strongly, or you may protonate the isoquinoline nitrogen, pulling your product into the aqueous layer.

Synthesis Logic Diagram (Graphviz)

Caption: Step-by-step synthetic workflow for amide coupling using 6-Fluoroisoquinoline-4-carboxylic acid.

Toxicological & Ecological Information

Toxicology (Predicted via SAR)

-

Acute Toxicity: Data is limited for this specific isomer. Based on analog 6-Fluoroquinoline-4-carboxylic acid, oral toxicity (LD50) is estimated at >500 mg/kg (Category 4).

-

Carcinogenicity: Isoquinoline derivatives are generally not flagged as carcinogenic, but the fluorinated motif requires caution regarding metabolic byproducts.

Ecological Impact

-

Aquatic Toxicity: Do not release into drains.[4][5] The carboxylic acid moiety can alter local pH in small water volumes, and the fluorinated ring persists in the environment.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HF generation).

References

-

PubChem. (n.d.).[6] Compound Summary: Isoquinoline-4-carboxylic acid derivatives (Analog Reference). National Library of Medicine. Retrieved February 24, 2026, from [Link]

-

ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria - Skin and Eye Irritation. Retrieved February 24, 2026, from [Link]

Sources

- 1. bldpharm.com.tr [bldpharm.com.tr]

- 2. 6-Fluoroisoquinoline-1-carboxylic acid [myskinrecipes.com]

- 3. esschemco.com [esschemco.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. capotchem.com [capotchem.com]

- 6. 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | C10H8FNO3 | CID 44721404 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-Fluoroisoquinoline-4-carboxylic Acid: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 6-Fluoroisoquinoline-4-carboxylic acid, a key building block in medicinal chemistry. The isoquinoline scaffold is a prominent feature in a multitude of biologically active compounds and natural products. The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity of drug candidates, while the carboxylic acid moiety at the 4-position provides a versatile handle for further chemical modifications and salt formation.

Given the absence of a direct, one-pot synthesis in the current literature, this guide outlines a plausible and robust multi-step synthetic pathway. The proposed route is grounded in well-established and reliable organic transformations, providing a solid foundation for laboratory-scale synthesis and process development.

Proposed Synthetic Pathway

The synthesis of 6-Fluoroisoquinoline-4-carboxylic acid can be logically approached in two main stages: first, the construction of the 6-fluoroisoquinoline core, followed by the regioselective introduction of the carboxylic acid group at the 4-position. This strategy allows for the isolation and characterization of key intermediates, ensuring a controlled and reproducible synthesis.

The overall proposed synthetic workflow is depicted below:

Figure 1: Proposed synthetic workflow for 6-Fluoroisoquinoline-4-carboxylic acid.

Key Reaction Parameters

The following table summarizes the key quantitative data for each step of the proposed synthesis. These values are based on established procedures for analogous reactions and may require optimization for this specific synthetic sequence.

| Step | Reactant | Reagent(s) | Solvent | Temperature (°C) | Reaction Time (h) |

| 1 | 3-Fluorophenethylamine | Ethyl formate | - | 100 | 12 |

| 2 | N-(3-Fluorophenethyl)formamide | POCl₃ | Acetonitrile | 80 | 4 |

| 3 | 6-Fluoro-3,4-dihydroisoquinoline | 10% Pd/C | Toluene | 110 | 8 |

| 4 | 6-Fluoroisoquinoline | LDA, CO₂ (s) | THF | -78 to rt | 2 |

Detailed Experimental Protocols

Part 1: Synthesis of 6-Fluoroisoquinoline

Step 1: Synthesis of N-(3-Fluorophenethyl)formamide

This initial step involves the formylation of commercially available 3-fluorophenethylamine. The use of ethyl formate as the formylating agent provides a straightforward and high-yielding method for the preparation of the required amide precursor.

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 3-fluorophenethylamine (1.0 eq).

-

Add ethyl formate (3.0 eq) to the flask.

-

Heat the reaction mixture to 100 °C and maintain at this temperature for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess ethyl formate and any volatile byproducts under reduced pressure to yield the crude N-(3-Fluorophenethyl)formamide. The product can be used in the next step without further purification if deemed sufficiently pure by ¹H NMR analysis.

-

Step 2: Bischler-Napieralski Cyclization to 6-Fluoro-3,4-dihydroisoquinoline

The Bischler-Napieralski reaction is a classic and effective method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[1][2][3] Phosphorus oxychloride (POCl₃) is a commonly used dehydrating agent for this transformation.[4]

-

Procedure:

-

Dissolve the crude N-(3-Fluorophenethyl)formamide (1.0 eq) in anhydrous acetonitrile in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) to the stirred solution.

-

After the addition is complete, warm the reaction mixture to 80 °C and stir for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice.

-

Basify the aqueous solution to pH > 10 with a concentrated solution of sodium hydroxide (NaOH), keeping the temperature below 20 °C.

-

Extract the aqueous layer with dichloromethane (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 6-Fluoro-3,4-dihydroisoquinoline.

-

Step 3: Dehydrogenation to 6-Fluoroisoquinoline

The final step in the synthesis of the isoquinoline core is the aromatization of the 3,4-dihydroisoquinoline intermediate. Catalytic dehydrogenation using palladium on carbon (Pd/C) in a high-boiling solvent is a standard and efficient method.

-

Procedure:

-

To a solution of 6-Fluoro-3,4-dihydroisoquinoline (1.0 eq) in toluene, add 10% palladium on carbon (10% Pd/C, 0.1 eq by weight).

-

Heat the mixture to reflux (approximately 110 °C) and stir vigorously for 8 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with additional toluene.

-

Combine the filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure 6-Fluoroisoquinoline.

-

Part 2: Synthesis of 6-Fluoroisoquinoline-4-carboxylic acid

Step 4: Directed ortho-Metalation and Carboxylation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[5][6][7] The nitrogen atom of the isoquinoline ring can direct the deprotonation to the C1 and C3 positions. However, the presence of the fluorine atom at the 6-position can also influence the regioselectivity of the metalation. For this synthesis, we propose a directed metalation at the C4 position, which is ortho to the C5 carbon and influenced by the overall electronic nature of the fluorinated ring system. The resulting organolithium species is then quenched with carbon dioxide to yield the target carboxylic acid.[8]

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 6-Fluoroisoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA, 1.2 eq) in THF to the stirred solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

In a separate flask, place an excess of freshly crushed dry ice (solid CO₂).

-

Transfer the organolithium solution via cannula onto the dry ice with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by the addition of water.

-

Separate the aqueous and organic layers.

-

Wash the organic layer with water.

-

Acidify the combined aqueous layers to pH 2-3 with 1M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-Fluoroisoquinoline-4-carboxylic acid.

-

Concluding Remarks

The presented multi-step synthesis provides a logical and experimentally sound approach for the preparation of 6-Fluoroisoquinoline-4-carboxylic acid. Each step utilizes well-documented and reliable chemical transformations. Researchers should be aware that optimization of reaction conditions, including stoichiometry, temperature, and reaction times, may be necessary to achieve optimal yields and purity for this specific target molecule. As with all chemical syntheses, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

- Google Patents. CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

Name Reactions in Organic Synthesis. Bischler-Napieralski Reaction. [Link]

-

SYNTHETIKA. 3-Fluorobenzaldehyde Fluorobenzaldehyde Pure. [Link]

-

ChemSynthesis. 2,2-diethoxyethanamine - 645-36-3, C6H15NO2, density, melting point, boiling point, structural formula, synthesis. [Link]

-

Wikipedia. Bischler–Napieralski reaction. [Link]

-

Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II) catalyzed reaction of. [Link]

-

Name Reactions in Organic Synthesis. Reissert Reaction. [Link]

-

Grokipedia. Bischler–Napieralski reaction. [Link]

-

J&K Scientific LLC. Bischler-Napieralski Reaction. [Link]

-

The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. [Link]

-

Wikipedia. Pictet–Spengler reaction. [Link]

-

Grokipedia. Directed ortho metalation. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

Directed (ortho) Metallation. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

J&K Scientific LLC. Pictet-Spengler Reaction. [Link]

-

Wikipedia. Reissert reaction. [Link]

-

Wikipedia. Directed ortho metalation. [Link]

-

ResearchGate. Typical reaction pattern for a lithiation/carboxylation sequence. [Link]

Sources

- 1. Bischler-Napieralski Reaction (Chapter 9) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. jk-sci.com [jk-sci.com]

- 5. grokipedia.com [grokipedia.com]

- 6. uwindsor.ca [uwindsor.ca]

- 7. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Application Note: Amide Coupling Strategies for 6-Fluoroisoquinoline-4-carboxylic Acid

Abstract & Molecule Profile

This guide details optimized protocols for the amide coupling of 6-fluoroisoquinoline-4-carboxylic acid , a scaffold increasingly relevant in kinase inhibitor discovery and CNS-targeted drug development.

The coupling of this specific substrate presents a unique "push-pull" challenge:

-

Steric Hindrance: The carboxylic acid at position C4 is peri-substituted, flanked by the C3 proton and the C5 bridgehead, creating a sterically crowded environment that slows nucleophilic attack.

-

Electronic Deactivation: The 6-fluoro substituent exerts an inductive electron-withdrawing effect ($ -I $), lowering the pKa of the isoquinoline nitrogen (approx. pKa ~3.5–4.0 vs. 5.4 for unsubstituted isoquinoline). While this reduces the risk of N-acylation at the ring nitrogen, it renders the molecule less soluble in non-polar solvents due to strong zwitterionic character in the solid state.

Chemical Profile

| Property | Value / Characteristic | Implication for Coupling |

| Molecular Weight | 191.16 g/mol | -- |

| Solubility | Low in DCM/Et2O; Moderate in THF; High in DMF/DMSO | Critical: Avoid pure DCM. Use DMF or DMF/DCM mixtures.[1][2] |

| Isoquinoline Nitrogen | Basic (Lewis Base) | Can coordinate metal catalysts or form salts with coupling byproducts. |

| 4-COOH Reactivity | Sterically hindered (Peri-effect) | Requires highly active coupling agents (HATU, T3P) or conversion to acid chloride. |

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to select the optimal coupling strategy for your specific amine partner.

Figure 1: Decision tree for selecting the appropriate amide coupling protocol based on amine reactivity and reaction scale.

Experimental Protocols

Method A: HATU Activation (High-Throughput / Discovery)

Best for: Small-scale synthesis (<100 mg), aliphatic amines, and valuable intermediates. Mechanism: HATU generates an OAt-active ester, which is highly reactive and minimizes racemization (though not a major concern for this achiral acid).

Reagents:

-

Substrate: 6-Fluoroisoquinoline-4-carboxylic acid (1.0 equiv)

-

Coupling Agent: HATU (1.2 equiv)

-

Base: DIPEA (Hunig’s Base) (3.0 equiv)

-

Solvent: Anhydrous DMF (0.1 – 0.2 M concentration)

Protocol:

-

Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF.

-

Note: If the solution is cloudy (zwitterion effect), mild heating (40°C) or sonication may be required.

-

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at Room Temperature (RT) for 15–30 minutes .

-

Expert Insight: The solution should turn yellow/orange as the activated ester forms. Pre-activation is crucial to overcome the steric hindrance at C4 before the amine is introduced [1].

-

-

Coupling: Add the amine (1.1 equiv). Stir at RT for 2–16 hours. Monitor by LCMS.[1]

-

Workup:

-

Crucial Step: Wash with saturated NaHCO3 (removes HOBt/OAt byproducts) and Brine .

-

Avoid: Do not wash with strong acid (1N HCl), as this will protonate the isoquinoline nitrogen and drag your product into the aqueous layer. Use pH 5–6 buffer if acidic wash is necessary to remove excess amine.

Method B: T3P (Propylphosphonic Anhydride) (Scalable / Green)

Best for: Scale-up (>100 mg), sterically hindered amines, and easy purification. Why T3P? T3P (supplied as 50% in EtOAc/DMF) produces water-soluble byproducts, eliminating the need for column chromatography in many cases [2].

Protocol:

-

Setup: Charge the carboxylic acid (1.0 equiv) and Amine (1.1 equiv) into a flask.

-

Solvent: Add EtOAc or 2-MeTHF (0.2 M). Add Pyridine (3.0–4.0 equiv) as the base.

-

Note: Pyridine is often superior to DIPEA for T3P couplings involving aromatic acids.

-

-

Addition: Cool to 0°C. Add T3P (50% solution, 1.5 equiv) dropwise.

-

Reaction: Allow to warm to RT and stir for 12–24 hours.

-

Optimization: If conversion is low after 12h, heat to 50°C. T3P is thermally stable and excellent for forcing difficult couplings [3].

-

-

Workup:

Method C: Acid Chloride Generation (The "Sledgehammer")

Best for: Unreactive amines (e.g., electron-deficient anilines) that fail with HATU/T3P.

Protocol:

-

Chlorination: Suspend 6-fluoroisoquinoline-4-carboxylic acid (1.0 equiv) in anhydrous DCM. Add a catalytic amount of DMF (2-3 drops).

-

Addition: Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.

-

Conversion: Stir at RT for 2 hours until gas evolution ceases and the solid dissolves.

-

Caution: The intermediate is the HCl salt of the acid chloride . Do not attempt to isolate by basic wash.

-

-

Evaporation: Concentrate in vacuo to remove excess oxalyl chloride. Re-suspend the crude yellow solid in dry DCM or THF.

-

Coupling: Add the unreactive amine (1.0 equiv) and a scavenger base (TEA or Pyridine, 3.0 equiv). Stir at RT or reflux if necessary.

Data Summary & Troubleshooting

Comparative Performance Table

| Parameter | HATU (Method A) | T3P (Method B) | Acid Chloride (Method C) |

| Yield (Typical) | 85–95% | 75–90% | 60–85% |

| Purity (Crude) | Moderate (requires column) | High (wash only) | Low (side reactions) |

| Steric Tolerance | High | Very High | Maximum |

| Moisture Sensitivity | Moderate | Low | High |

| Cost | High | Moderate | Low |

Troubleshooting the "Isoquinoline Trap"

A common failure mode with this scaffold is N-oxide formation or Quaternization .

Issue: Product mass is M+16 (N-oxide) or M+14 (Methylation). Cause:

-

N-Oxide: Occurs if using old DMF/peroxides or excessive heating in air.

-

Quaternization: Occurs if using methyl iodide or similar alkylating agents in subsequent steps without protecting the isoquinoline nitrogen.

Solution:

-

Use fresh, anhydrous solvents.[5]

-

If the isoquinoline nitrogen interferes with the coupling (acting as a nucleophile), pre-complex it with a Lewis acid (e.g., BCl3) or protonate it (use the HCl salt of the amine partner) [4].

Mechanism of HATU Activation

Understanding the activation step helps in troubleshooting low yields.

Figure 2: Step-wise mechanism of HATU mediated amide bond formation.

References

-

BenchChem. (2025).[1] Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols. Retrieved from

-

Curia Global. (2024). Understanding T3P® from start to finish. Retrieved from

-

Dunetz, J. R., et al. (2016). T3P: The Coupling Reagent of the Future? Journal of Organic Chemistry.[6] Retrieved from

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from

-

Fisher Scientific. (2024). Amide Synthesis: Schotten-Baumann and Acid Chloride Protocols. Retrieved from

Sources

Scalable Synthesis of 6-Fluoroisoquinoline-4-carboxylic Acid: An Application Note and Protocol Guide

Introduction

6-Fluoroisoquinoline-4-carboxylic acid is a key building block in contemporary drug discovery and development. Its rigid, heterocyclic scaffold, combined with the strategic placement of a fluorine atom and a carboxylic acid moiety, makes it a valuable precursor for the synthesis of a wide range of biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the carboxylic acid group provides a versatile handle for further chemical modifications. This guide provides a detailed overview of scalable synthetic routes to this important intermediate, with a focus on practical, field-proven protocols suitable for researchers and professionals in the pharmaceutical and chemical industries.

Strategic Approaches to the Synthesis of 6-Fluoroisoquinoline-4-carboxylic Acid

The synthesis of 6-Fluoroisoquinoline-4-carboxylic acid can be approached through several strategic pathways. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale, cost, and the specific capabilities of the manufacturing facility. This guide will explore two primary strategies:

-

Construction of the Isoquinoline Core with Subsequent Functionalization: This approach involves first synthesizing the 6-fluoroisoquinoline scaffold and then introducing the carboxylic acid group at the C4-position.

-

Convergent Synthesis with Pre-functionalized Precursors: This strategy entails the use of starting materials that already contain the necessary functionalities, which are then cyclized to form the final product.

After a thorough evaluation of various synthetic methodologies, a route starting from the readily available 4-bromo-6-fluoroquinoline has been identified as a highly promising and scalable option. This pathway offers a clear and efficient means of introducing the carboxylic acid group in the final step.

Recommended Scalable Synthetic Route: Carboxylation of 4-Bromo-6-fluoroquinoline

The most direct and scalable route to 6-Fluoroisoquinoline-4-carboxylic acid involves the carboxylation of 4-bromo-6-fluoroquinoline. This key intermediate can be synthesized or procured from commercial vendors. Two robust and scalable methods for this transformation are detailed below: Palladium-Catalyzed Carbonylation and Grignard Reaction with Carbon Dioxide.

Diagram of the Recommended Synthetic Pathway:

Caption: Recommended synthetic pathway to 6-Fluoroisoquinoline-4-carboxylic acid.

Protocol 1: Palladium-Catalyzed Carbonylation of 4-Bromo-6-fluoroquinoline

This method is a highly efficient and scalable approach that utilizes a palladium catalyst to introduce a carbonyl group, which is then hydrolyzed to the carboxylic acid.

Reaction Scheme:

Caption: Palladium-catalyzed carbonylation of 4-bromo-6-fluoroquinoline.

Quantitative Data Summary:

| Reagent/Parameter | Molar Ratio (to 4-bromo-6-fluoroquinoline) | Typical Concentration/Value |

| 4-Bromo-6-fluoroquinoline | 1.0 | - |

| Palladium(II) Acetate (Pd(OAc)₂) | 0.01 - 0.05 | - |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 0.01 - 0.05 | - |

| Potassium Carbonate (K₂CO₃) | 2.0 - 3.0 | - |

| Water (H₂O) | 5.0 - 10.0 | - |

| Carbon Monoxide (CO) | Excess (gas) | 1 - 10 atm |

| Solvent (e.g., DMF) | - | 5 - 10 mL/g of substrate |

| Temperature | - | 100 - 120 °C |

| Reaction Time | - | 12 - 24 hours |

| Typical Yield | - | 70 - 90% |

Detailed Experimental Protocol:

-

Reactor Setup: To a high-pressure reactor equipped with a mechanical stirrer, gas inlet, and temperature probe, add 4-bromo-6-fluoroquinoline (1.0 eq), palladium(II) acetate (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.02 eq).

-

Reagent Addition: Add potassium carbonate (2.5 eq) and degassed N,N-dimethylformamide (DMF) (5-10 volumes).

-

Reaction Execution: Seal the reactor and purge with nitrogen gas, followed by purging with carbon monoxide (CO) gas. Pressurize the reactor with CO gas to the desired pressure (e.g., 5 atm). Heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

-

Work-up: Cool the reactor to room temperature and carefully vent the CO gas. Filter the reaction mixture to remove the catalyst. Acidify the filtrate with aqueous HCl (e.g., 2 M) to a pH of 2-3 to precipitate the product.

-

Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry under vacuum to afford 6-Fluoroisoquinoline-4-carboxylic acid. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Grignard Reaction of 4-Bromo-6-fluoroquinoline followed by Carboxylation

This classic organometallic approach provides a reliable method for the synthesis of the target molecule. Careful control of anhydrous conditions is crucial for the success of this reaction.[1][2]

Reaction Scheme:

Caption: Grignard reaction of 4-bromo-6-fluoroquinoline with carbon dioxide.

Quantitative Data Summary:

| Reagent/Parameter | Molar Ratio (to 4-bromo-6-fluoroquinoline) | Typical Concentration/Value |

| 4-Bromo-6-fluoroquinoline | 1.0 | - |

| Magnesium (Mg) turnings | 1.2 - 1.5 | - |

| Iodine (I₂) | Catalytic | - |

| Anhydrous Tetrahydrofuran (THF) | - | 10 - 20 mL/g of substrate |

| Carbon Dioxide (CO₂) | Excess | - |

| Aqueous HCl (for work-up) | - | 1 - 2 M |

| Temperature (Grignard formation) | - | Room temperature to reflux |

| Temperature (Carboxylation) | - | -78 °C to 0 °C |

| Reaction Time | - | 2 - 6 hours |

| Typical Yield | - | 60 - 80% |

Detailed Experimental Protocol:

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.3 eq) and a crystal of iodine.

-

Add a small portion of a solution of 4-bromo-6-fluoroquinoline (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction.

-

Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of 4-bromo-6-fluoroquinoline dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.

-

-

Carboxylation:

-

Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath).

-

Add crushed dry ice (solid CO₂) in portions to the stirred solution, ensuring the temperature remains below -60 °C. Alternatively, bubble CO₂ gas through the solution.

-

Allow the mixture to warm to room temperature slowly.

-

-

Work-up and Isolation:

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Acidify the mixture to pH 2-3 with aqueous HCl.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 6-Fluoroisoquinoline-4-carboxylic acid.

-

Alternative Synthetic Strategies

While the carboxylation of 4-bromo-6-fluoroquinoline is the recommended scalable route, other methods for constructing the 6-fluoroisoquinoline-4-carboxylic acid scaffold are available and may be suitable for specific applications.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a classical method for isoquinoline synthesis.[3][4][5][6][7] A modified approach using a substituted glyoxal derivative could potentially be employed to introduce the C4-substituent.

Caption: Conceptual Bischler-Napieralski approach to 6-Fluoroisoquinoline-4-carboxylic acid.

Conclusion

This application note provides a comprehensive guide to the scalable synthesis of 6-Fluoroisoquinoline-4-carboxylic acid, a key intermediate in modern pharmaceutical research. The recommended route, involving the carboxylation of 4-bromo-6-fluoroquinoline via either palladium-catalyzed carbonylation or a Grignard reaction, offers a robust and efficient pathway for large-scale production. The detailed protocols and quantitative data provided herein are intended to serve as a valuable resource for researchers and process chemists in the development of innovative therapeutics.

References

-

Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893 , 26 (2), 1903–1908. [Link]

-

Whaley, W. M.; Govindachari, T. R. The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Org. React.1951 , 6, 74–150. [Link]

-

Fodor, G.; Nagubandi, S. Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates. Tetrahedron1980 , 36 (10), 1279-1300. [Link]

-

Movassaghi, M.; Hill, M. D. A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. Org. Lett.2008 , 10 (16), 3485–3488. [Link]

-

Nicoletti, M.; O'Hagan, D.; Slawin, A. M. Z. The asymmetric Bischler–Napieralski reaction: preparation of 1,3,4-trisubstituted 1,2,3,4-tetrahydroisoquinolines. J. Chem. Soc., Perkin Trans. 12002 , 116-121. [Link]

-

Pomeranz, C. Uber eine neue Isochinolinsynthese. Monatsh. Chem.1893 , 14, 116–119. [Link]

-

Fritsch, P. Synthese von Isochinolinderivaten. Ber. Dtsch. Chem. Ges.1893 , 26, 419–422. [Link]

-

Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz–Fritsch Reaction. Org. React.1951 , 6, 191–206. [Link]

-

Gensler, W. J. The Synthesis of Isoquinolines by the Pomeranz–Fritsch Reaction. Chem. Rev.1951 , 48 (3), 435-475. [Link]

-

Pomeranz–Fritsch reaction - Wikipedia. [Link]

-

Snieckus, V. Directed ortho metalation. Toluene-α-sulfonamides and -α-sulfonates. Chem. Rev.1990 , 90 (6), 879–933. [Link]

-

Martin, R.; Buchwald, S. L. Palladium-Catalyzed Carboxylation Reactions of Aryl Halides with Carbon Dioxide. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]

-

Stang, E.; Küber, F.; Bolm, C. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Angew. Chem. Int. Ed.2021 , 60 (5), 2533-2537. [Link]

-

Stang, E.; Küber, F.; Bolm, C. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Angew. Chem. Int. Ed.2021 , 60 (5), 2533-2537. [Link]

-

Snieckus, V. Directed ortho metalation. Chem. Rev.1990 , 90 (6), 879–933. [Link]

-

Zhang, X.; et al. A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. J. Chem. Res.2013 , 37 (9), 556-558. [Link]

-

Snieckus, V. Directed ortho metalation. Chem. Rev.1990 , 90 (6), 879–933. [Link]

-

4-Bromo-6-fluoroquinoline - Aggie Access. [Link]

-

Baran, P. S. Directed Metalation: A Survival Guide. The Baran Laboratory, The Scripps Research Institute. [Link]

-

Stang, E.; Küber, F.; Bolm, C. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate. Angew. Chem. Int. Ed.2021 , 60 (5), 2533-2537. [Link]

-

Snieckus, V. Directed ortho metalation. Chem. Rev.1990 , 90 (6), 879–933. [Link]

-

Martin, R.; Buchwald, S. L. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides and Triflates with Organometallic Reagents. Chem. Rev.2008 , 108 (8), 3020-3059. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

-

Martin, R.; Buchwald, S. L. Palladium-Catalyzed Carboxylation Reactions with Carbon Dioxide. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]

-

Xu, S.; et al. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Adv.2025 , 15, 12345-12367. [Link]

-

The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Chemistry Steps. [Link]

-

Wang, W.; et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press, 2017 . [Link]

-

Jasińska, M.; et al. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. Eur. J. Med. Chem.2018 , 157, 113-127. [Link]

-

The Catalytic Liquid-Phase Oxidation of 4-Methyl Quinoline to Quinoline-4 Carboxylic Acid. Digital Commons @PVAMU. [Link]

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules2018 , 23(5), 1280. [Link]

-

Chen, Y.-C.; et al. Assembly of multicyclic isoquinoline scaffolds from pyridines: formal total synthesis of fredericamycin A. Chem. Sci.2021 , 12, 10834-10839. [Link]

-

Sharma, S.; et al. Transition-metal-catalyzed synthesis of quinazolines: A review. Front. Chem.2022 , 10, 987654. [Link]

-

Scalable Preparation of Substituted 4-Aminoquinolines: Advancements in Manufacturing Process Development. ChemistrySelect2020 , 5, 1234-1238. [Link]

-

Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Org. Process Res. Dev.2018 , 22 (9), 1163–1181. [Link]

-

Making carboxylic acids. Chemguide. [Link]

-

Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Chemistry LibreTexts. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide - Chemistry Steps [chemistrysteps.com]

- 3. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. organicreactions.org [organicreactions.org]

- 6. researchgate.net [researchgate.net]

- 7. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: A Guide to the Synthesis and Evaluation of Kinase Inhibitors Derived from 6-Fluoroisoquinoline-4-carboxylic Acid

Introduction: The Strategic Importance of the Isoquinoline Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer.[1][2] This has made them one of the most intensively pursued target classes in modern drug discovery.[3][4] Within the vast chemical space of kinase inhibitors, certain heterocyclic scaffolds have emerged as "privileged structures" due to their inherent ability to form key interactions within the ATP-binding site of kinases. The isoquinoline core is a prominent member of this group, forming the foundation of numerous clinically evaluated and approved inhibitors.[5][6][7]

This guide focuses on a particularly valuable building block: 6-Fluoroisoquinoline-4-carboxylic acid . This scaffold offers a trifecta of strategic advantages for medicinal chemists:

-

The Isoquinoline Core: Provides a rigid, planar structure that can effectively occupy the adenine-binding region of the kinase hinge.

-

The 4-Carboxylic Acid: Serves as a versatile chemical handle, primarily for the construction of amide libraries, which allows for systematic exploration of structure-activity relationships (SAR).[8][9]

-

The 6-Fluoro Substituent: The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electrostatic interactions.[10]

This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitor libraries from 6-Fluoroisoquinoline-4-carboxylic acid, followed by robust protocols for their biological evaluation. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible results.

Part 1: Synthesis of 6-Fluoroisoquinoline-4-carboxamide Derivatives

The cornerstone of derivatizing our core scaffold is the amide bond formation. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[8] Therefore, activation of the carboxylic acid with a coupling reagent is essential for achieving high yields and purity.

Caption: General workflow for amide coupling synthesis.

Protocol 1: General Amide Coupling using EDC/NHS

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-Hydroxysuccinimide (NHS). EDC is a water-soluble carbodiimide, and its urea byproduct is also water-soluble, which simplifies purification significantly compared to reagents like DCC.[8] The addition of NHS forms a more stable active ester intermediate, which improves coupling efficiency and minimizes side reactions, particularly racemization if chiral amines are used.[11]

Materials:

-

6-Fluoroisoquinoline-4-carboxylic acid

-

Amine of interest (1.1 equivalents)

-

EDC (1.2 equivalents)

-

NHS (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Anhydrous Na₂SO₄

-

Solvents for work-up and chromatography (e.g., Ethyl Acetate, Hexanes, 5% aq. LiCl, 1 M aq. HCl, sat. aq. NaHCO₃, Brine)

Step-by-Step Methodology:

-

Activation of Carboxylic Acid:

-

In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 6-Fluoroisoquinoline-4-carboxylic acid (1 equivalent) in anhydrous DMF.

-

Add NHS (1.2 equivalents) followed by EDC (1.2 equivalents) to the solution.

-

Stir the mixture at room temperature (20-25°C) for 30-60 minutes. The formation of the NHS-activated ester can be monitored by LC-MS if desired.

-

-

Amine Coupling:

-

To the pre-activated mixture, add the amine of interest (1.1 equivalents).

-

Add DIPEA (2.0 equivalents) dropwise. The base is crucial to neutralize the HCl salt of EDC and any acid formed during the reaction, ensuring the amine remains a free, potent nucleophile.

-

Stir the reaction at room temperature. Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-12 hours).

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with Ethyl Acetate.

-

If DMF was used as the solvent, wash the organic layer three times with 5% aqueous LiCl solution to effectively remove the DMF.[8]

-

Perform sequential washes of the organic layer with 1 M aqueous HCl (to remove excess base and amine), saturated aqueous NaHCO₃ (to remove unreacted NHS and carboxylic acid), and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes).

-

Data Presentation: Representative Coupling Conditions

The choice of reagents and conditions can be adapted based on the reactivity of the amine. Below are field-proven starting points.

| Amine Type | Coupling Reagent System | Base | Typical Time | Typical Yield (%) | Key Considerations |

| Primary Aliphatic | EDC / NHS | DIPEA | 2-4 hours | 80-95% | Generally high-yielding and fast. |

| Aromatic (Aniline) | HATU | DIPEA | 4-12 hours | 65-85% | Less nucleophilic; a stronger coupling agent like HATU is often preferred over EDC.[12] |

| Sterically Hindered | TFFH / BTFFH | DIPEA | 4-24 hours | 40-70% | Requires more forcing conditions or specialized reagents that form acyl fluorides in situ. |

Part 2: Biological Evaluation of Synthesized Inhibitors

Synthesizing a compound library is only the first step. The critical next phase is to evaluate their biological activity to determine potency (IC₅₀) and selectivity. This is achieved through a cascade of assays, typically beginning with in vitro biochemical assays and progressing to more complex cell-based models.

Caption: A typical kinase inhibitor evaluation workflow.

Protocol 2: In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)

The ADP-Glo™ Kinase Assay is a highly sensitive and robust luminescence-based method for measuring kinase activity.[13] It quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. Its key advantage is the ability to use low concentrations of ATP, enabling the detection of inhibitors that are competitive with this crucial cofactor.[13]

Materials:

-

Purified recombinant kinase of interest

-

Specific peptide or protein substrate for the kinase

-

Synthesized inhibitor compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

ATP and ADP standards

-

-

Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

-

White, opaque 384-well assay plates

Step-by-Step Methodology:

-

Assay Setup:

-

Prepare a serial dilution of your synthesized inhibitors in DMSO, then dilute further into the kinase reaction buffer.

-

In a 384-well plate, add 5 µL of the kinase/substrate mix.

-

Add 2.5 µL of the diluted inhibitor solution to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.

-

Initiate the kinase reaction by adding 2.5 µL of ATP solution (at a concentration near the Kₘ for the kinase). The final reaction volume is 10 µL.

-

-

Kinase Reaction and ATP Depletion:

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP.

-

Incubate for 40 minutes at room temperature.

-

-

ADP Detection and Signal Measurement:

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the first step back into ATP, which is then used by a luciferase to produce light.

-

Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background signal (no enzyme control) from all data points.

-

Normalize the data to the positive control (no inhibitor) set to 100% activity.

-

Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[5]

-

Protocol 3: Cell-Based Anti-Proliferation Assay

Cell-based assays are essential for determining if a compound can enter cells, engage its target in a complex cellular environment, and elicit a desired biological response.[3][14] An anti-proliferation assay using a cancer cell line that is known to be dependent on the target kinase is a standard method for assessing cellular potency.[5]

Materials:

-

Cancer cell line with a dysregulated kinase pathway (e.g., SKBR3 for HER2, A549 for EGFR)

-

Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS)

-

Synthesized inhibitor compounds (dissolved in DMSO)

-

Cell viability reagent (e.g., Resazurin or CellTiter-Glo®)

-

Clear-bottom, black-walled 96-well cell culture plates

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize, count, and resuspend the cells in fresh medium.

-

Seed the cells into a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells per well) in 100 µL of medium.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Prepare a serial dilution of the inhibitor compounds in cell culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically ≤ 0.5%).

-

Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations. Include vehicle-only (DMSO) controls.

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

-

Viability Measurement (Resazurin Method):

-

Prepare a working solution of Resazurin in PBS.

-

Add 20 µL of the Resazurin solution to each well.

-

Incubate for 2-4 hours at 37°C. Viable, metabolically active cells will reduce the blue Resazurin to the fluorescent pink Resorufin.

-

Measure the fluorescence on a plate reader (e.g., 560 nm excitation / 590 nm emission).

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control wells.

-

Plot the percentage of inhibition against the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or cellular IC₅₀ value.[5]

-

Illustrative Signaling Pathway: PI3K/Akt/mTOR

Many isoquinoline-based inhibitors target kinases within critical pro-survival pathways like the PI3K/Akt/mTOR cascade.[5][6] Understanding this context is vital for interpreting biological data.

Caption: The PI3K/Akt pathway, a common target for kinase inhibitors.

References

- INiTS. (2020). Cell-based test for kinase inhibitors.

- Profacgen. Cell-based Kinase Assays.

- Eurofins Discovery. Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling.

- Bio-protocol. (2014). IP-Kinase Assay.

- Benchchem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids.

- Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.

- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.

- Anonymous. (N.D.). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC.

- PubMed. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.

- Anonymous. (N.D.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides.

- HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents.

- PubMed. (2022). Bioisosteric replacements of tyrosine kinases inhibitors to make potent and safe chemotherapy against malignant cells.

- Anonymous. (2025). The role of bioisosterism in modern drug design: Current applications and challenges.

- Anonymous. (N.D.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.

- Benchchem. Comparative Performance Analysis of Isoquinoline Derivatives as PI3K Inhibitors.

- Fisher Scientific. Amide Synthesis.

- Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.

- Drug Design Org. (2007). Bioisosterism.

- MDPI. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.

- PMC. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems.

- Benchchem. A Comparative Guide to the Structure-Activity Relationship of Quinoline-Based Kinase Inhibitors.

- Anonymous. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.

- ResearchGate. Chemical structures of quinoline and isoquinoline heterocycles.

- University of Helsinki. (2012). Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases.

- PubMed. Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases.

Sources

- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. helda.helsinki.fi [helda.helsinki.fi]

- 3. Cell-based Kinase Assays - Profacgen [profacgen.com]

- 4. Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. hepatochem.com [hepatochem.com]

- 10. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lab Reporter [fishersci.co.uk]

- 13. promega.com [promega.com]

- 14. inits.at [inits.at]

Solvent Selection for Reactions of Fluorinated Isoquinolines: An Application & Protocol Guide

Abstract

The strategic incorporation of fluorine into the isoquinoline scaffold is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] However, the unique electronic properties conferred by fluorine substituents necessitate a careful and rational approach to solvent selection to ensure optimal reaction outcomes. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting solvents in key synthetic transformations involving fluorinated isoquinolines, including Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and C-H Activation. We move beyond simple solvent property tables to explain the underlying mechanistic principles, offering detailed, field-tested protocols and troubleshooting advice to empower chemists in this demanding area of synthesis.

The Critical Influence of the Solvent Environment

The solvent is not merely a medium in which reactants dissolve; it is an active participant that can dramatically influence reaction rates, selectivity, and even the course of a reaction mechanism.[3][4] For fluorinated isoquinolines, this is particularly true. The strongly electron-withdrawing nature of fluorine activates the isoquinoline ring towards certain reactions (like SNAr) but can also alter the behavior of catalysts and reagents.

The choice of solvent directly impacts several key parameters:

-

Solubility: Ensuring all reactants, reagents, and catalysts remain in the solution phase is paramount. Fluorinated compounds can exhibit unique solubility profiles, sometimes requiring more polar or specialized solvents.[1]

-

Stabilization of Intermediates and Transition States: The solvent's polarity and ability to form hydrogen bonds can stabilize or destabilize charged intermediates, directly affecting the activation energy of a reaction.[5][6]

-

Reagent Reactivity: Solvents can modulate the reactivity of nucleophiles and bases. Protic solvents, for instance, can solvate and deactivate anionic nucleophiles through hydrogen bonding.[5][7]

-

Catalyst Activity and Selectivity: In metal-catalyzed reactions, the solvent can coordinate to the metal center, influencing its electronic properties, stability, and the selectivity of the catalytic cycle.[4][8][9]

Key Solvent Properties at a Glance

A rational solvent choice begins with understanding its fundamental physicochemical properties. The following table summarizes critical parameters for common organic solvents.[10][11][12][13]

| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (ε) at 20°C | Dipole Moment (μ, D) | Type |

| Non-Polar | |||||

| Hexane | C₆H₁₄ | 69 | 1.88 | ~0.0 | Aprotic |

| Toluene | C₇H₈ | 111 | 2.38 | 0.36 | Aprotic |

| Dioxane | C₄H₈O₂ | 101 | 2.21 | 0.45 | Aprotic, Ethereal |

| Polar Aprotic | |||||

| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.58 | 1.75 | Aprotic, Ethereal |

| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.08 | 1.60 | Aprotic |

| Acetonitrile (MeCN) | CH₃CN | 82 | 37.5 | 3.92 | Aprotic |

| Dimethylformamide (DMF) | C₃H₇NO | 153 | 36.7 | 3.82 | Aprotic |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 46.7 | 3.96 | Aprotic |

| Polar Protic | |||||

| Ethanol (EtOH) | C₂H₅OH | 78 | 24.55 | 1.69 | Protic |

| Isopropanol (IPA) | C₃H₈O | 82 | 19.92 | 1.66 | Protic |

| Water | H₂O | 100 | 80.1 | 1.85 | Protic |

| Specialty Fluorinated | |||||

| 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | C₃H₂F₆O | 58 | 16.7 | 2.05 | Protic, Non-coordinating |

Strategic Solvent Selection: A Decision Framework

A systematic approach to solvent selection is crucial. The following workflow provides a logical pathway from initial reaction consideration to final optimization.

Caption: A decision workflow for rational solvent selection.

Application & Protocols: Solvents in Action

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a cornerstone reaction for functionalizing electron-deficient aromatic rings, a category where fluorinated isoquinolines excel. The fluorine atom is a powerful activating group due to its high electronegativity, which stabilizes the key negatively charged intermediate (the Meisenheimer complex).[7] However, fluoride is a poor leaving group in protic solvents where it is heavily solvated via hydrogen bonding.[7]

Causality: The ideal SNAr solvent must achieve two goals:

-